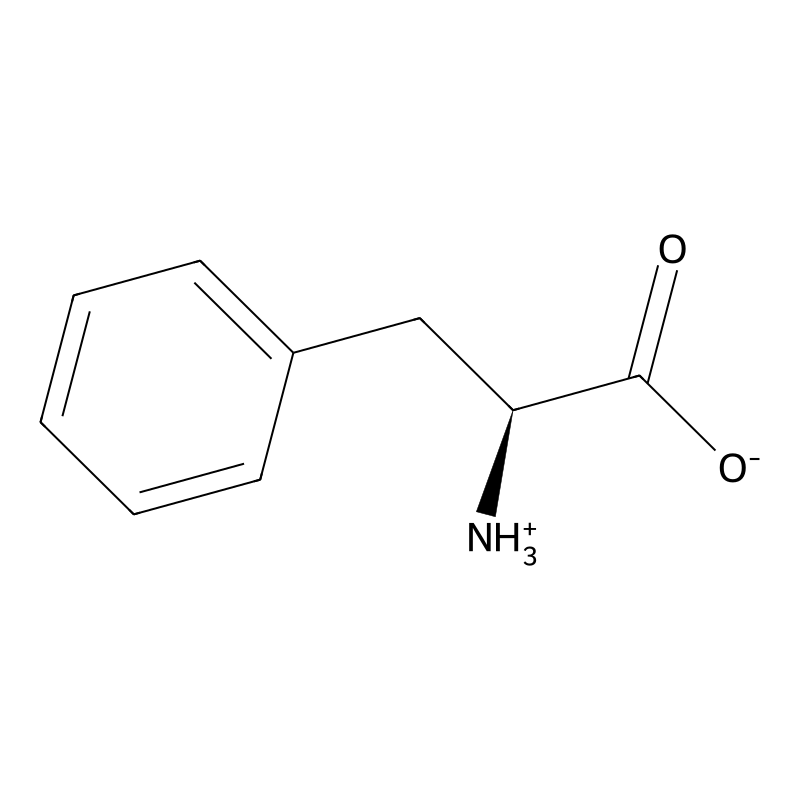

Dl-Phenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

DL-Phenylalanine is the racemic, 1:1 mixture of the D- and L-enantiomers of the essential amino acid phenylalanine. While L-phenylalanine is the natural form integrated into proteins, DL-phenylalanine's primary procurement value lies in its role as a cost-effective chemical intermediate for producing enantiomerically pure L- and D-phenylalanine through chiral resolution. Additionally, it serves as a direct-to-formulation active ingredient in applications where the combined or specific effects of both enantiomers are required, such as in certain nutritional supplements with analgesic and antidepressant properties.

References

- [1] Wang, Q., et al. 'Efficient Preparation of Enantiopure D-Phenylalanine through Asymmetric Resolution Using Immobilized Phenylalanine Ammonia-Lyase from Rhodotorula glutinis JN-1 in a Recirculating Packed-Bed Reactor.' PLoS ONE, vol. 9, no. 9, 2014, e108586.

- [2] Legere Pharmaceuticals. 'DL-Phenylalanine vs L-Phenylalanine: Key Differences Explained.' 2023.

- [3] Pahal, P. 'Difference Between L-phenylalanine and DL-phenylalanine.' Compare the Difference Between Similar Terms, 2020.

- [4] CN1566080A - Resolution of DL-phenylalanine. Google Patents.

- [5] DL-Phenylalanine. Wikipedia.

Direct substitution between DL-Phenylalanine and its individual enantiomers can lead to process failure or loss of biological effect. L-Phenylalanine is specified for applications requiring direct integration into protein synthesis, such as cell culture media. D-Phenylalanine is procured for specialized syntheses, like enzyme-resistant peptides, or as a targeted therapeutic. DL-Phenylalanine is the logical choice when the objective is to use it as a starting material for chiral separation, as it provides both enantiomers from a single, economical source. Furthermore, in nutritional and therapeutic contexts, substituting the racemic mixture with a pure enantiomer would eliminate the dual-action profile, where the L-form supports neurotransmitter production and the D-form inhibits endorphin degradation.

References

- [1] Legere Pharmaceuticals. 'DL-Phenylalanine vs L-Phenylalanine: Key Differences Explained.' 2023.

- [2] NINGBO INNO PHARMCHEM CO.,LTD. 'The Chemistry of D-Phenylalanine: Properties and Synthesis for Pharmaceutical Applications.' 2026.

- [4] Wang, Q., et al. 'Efficient Preparation of Enantiopure D-Phenylalanine through Asymmetric Resolution Using Immobilized Phenylalanine Ammonia-Lyase from Rhodotorula glutinis JN-1 in a Recirculating Packed-Bed Reactor.' PLoS ONE, vol. 9, no. 9, 2014, e108586.

- [5] Healthfully. 'Can DL-Phenylalanine Lift Brain Fog and Ease Muscle Aches in Long COVID and ME/CFS?' 2026.

Precursor Suitability: Standard Substrate for High-Yield Enzymatic Resolution

DL-Phenylalanine is an established and efficient substrate for enzymatic resolution to produce enantiopure D-Phenylalanine. Using immobilized phenylalanine ammonia-lyase (PAL), the L-phenylalanine component of the racemic mixture is selectively converted to trans-cinnamic acid, allowing for the isolation of D-phenylalanine with an enantiomeric excess (ee) greater than 99%. This method demonstrates the direct utility of the racemic mixture as a cost-effective feedstock for producing high-purity chiral intermediates.

| Evidence Dimension | Enantiomeric Excess (ee) of D-Phenylalanine post-resolution |

| Target Compound Data | >99% eeD |

| Comparator Or Baseline | Starting material is a 1:1 racemic mixture (50% D-Phe, 50% L-Phe) |

| Quantified Difference | Near-complete separation of the D-enantiomer from the racemic starting material. |

| Conditions | Asymmetric resolution of racemic DL-phenylalanine using immobilized Phenylalanine Ammonia-Lyase (PAL) from Rhodotorula glutinis in a recirculating packed-bed reactor. |

For manufacturers of chiral drugs or fine chemicals, procuring DL-phenylalanine is the most direct route for producing high-purity D-phenylalanine via established biocatalytic methods.

Solubility & Handling: Defined Aqueous Solubility Distinct from L-Phenylalanine

The aqueous solubility of L-phenylalanine, the naturally occurring enantiomer, has been reported as 2.97 g per 100 g of water at 298.15 K (25 °C). While specific quantitative data for the DL-racemate under identical conditions is less common in primary literature, racemic compounds often exhibit different solubility profiles (either higher or lower) than their pure enantiomers due to differences in crystal lattice energy. This distinction is critical for process design, as organic solvents like ethanol and methanol act as effective anti-solvents for L-phenylalanine, a principle applied in crystallization that is dependent on precise solubility data.

| Evidence Dimension | Aqueous Solubility (g/100g H₂O) |

| Target Compound Data | Solubility profile differs from the pure L-enantiomer, a critical factor for crystallization and formulation. |

| Comparator Or Baseline | L-Phenylalanine: 2.97 g/100g H₂O at 298.15 K |

| Quantified Difference | Not directly quantified in available sources, but the difference is a known principle of stereochemistry that impacts processability. |

| Conditions | Aqueous solution at 298.15 K (25°C). |

Selecting DL-phenylalanine requires distinct process parameters for dissolution and crystallization compared to L-phenylalanine, impacting solvent selection, yield, and purity.

Bioactivity: Delivers D-Phenylalanine for Enkephalinase Inhibition

DL-Phenylalanine serves as a delivery vehicle for D-phenylalanine (DPA), which functions as an inhibitor of enzymes like enkephalinase that degrade the body's natural pain-relieving endorphins and enkephalins. In contrast, L-phenylalanine does not exhibit this inhibitory effect and instead serves as a precursor for neurotransmitters. For applications targeting pain relief through endorphin preservation, the DL-racemate provides the active D-enantiomer, making it a more suitable and economical choice than the biologically common L-form.

| Evidence Dimension | Mechanism of Action |

| Target Compound Data | The D-enantiomer (50% of the mixture) inhibits enkephalinase, preventing the breakdown of endogenous opioids (endorphins). |

| Comparator Or Baseline | L-Phenylalanine: Does not inhibit enkephalinase; primarily acts as a precursor for tyrosine, dopamine, and norepinephrine. |

| Quantified Difference | Qualitative difference in biological targets and mechanism. |

| Conditions | In vivo physiological systems. |

For formulators of supplements aimed at pain management or mood support, procuring DL-phenylalanine provides a dual mechanism of action unavailable from L-phenylalanine alone.

Starting Material for Chiral Pharmaceutical Intermediates

DL-Phenylalanine is the preferred procurement choice as a cost-effective starting material for the synthesis of enantiomerically pure D-phenylalanine, a key building block for pharmaceuticals such as antidiabetic and antiviral agents. Its use in established enzymatic resolution processes allows for efficient production of the high-purity D-enantiomer.

Formulation of Dual-Action Nutritional Supplements

This compound is specified for nutritional supplements where the biological activities of both enantiomers are desired. The L-phenylalanine component acts as a precursor to mood-regulating neurotransmitters, while the D-phenylalanine component works to inhibit the breakdown of natural endorphins, providing a combined approach to mood and pain management.

Feedstock for Aspartame and Specialty Peptide Production

As a direct precursor to its constituent enantiomers, DL-Phenylalanine is a strategic raw material in the supply chain for manufacturing L-phenylalanine, which is a key component of the artificial sweetener aspartame. It is also the starting point for producing D-phenylalanine used to create synthetic peptides with enhanced stability against enzymatic degradation.

References

- [2] Wang, Q., et al. 'Efficient Preparation of Enantiopure D-Phenylalanine through Asymmetric Resolution Using Immobilized Phenylalanine Ammonia-Lyase from Rhodotorula glutinis JN-1 in a Recirculating Packed-Bed Reactor.' PLoS ONE, vol. 9, no. 9, 2014, e108586.

- [3] Legere Pharmaceuticals. 'DL-Phenylalanine vs L-Phenylalanine: Key Differences Explained.' 2023.

- [4] DL-Phenylalanine. Wikipedia.

- [5] CN1566080A - Resolution of DL-phenylalanine. Google Patents.

Physical Description

White crystalline platelets; odourless

Color/Form

Monoclinic plates, leaflets from warm concentrated aqueous solution; hydrated needles from dilute solutions

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

LogP

-1.44

-1.38

Odor

Decomposition

Melting Point

283 °C decomposes

283 °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 110 of 111 companies (only ~ 0.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Therapeutic Uses

/EXPTL TREATMENT/ There is no totally effective treatment for vitiligo (localised hypopigmentation). Oral or topical photochemotherapy with psoralens is generally considered to be the best available treatment, but experimental therapy includes UVA phototherapy with phenylalanine. Use of phenylalanine in oral doses of up to 100 mg/kg with UVA/sunlight led to beneficial results in more than 90% of 200 patients with vitiligo. Greatest benefit was noted in early disease, but prolonged use still induced repigmentation in long-standing cases. Repigmentation occurred mainly in areas rich in follicles. Such therapy is contra-indicated in phenylketonuria and in pregnancy. Similarly a further open study reported responses in 94 of 149 patients receiving 50 to 100 mg/kg daily of phenylalanine plus twice weekly UVA treatment. However, only 22% of responders had repigmentation in more than 60% of the affected area. Higher doses did not seem to be more effective than 50 mg/kg daily. Another group reported on 6 years of experience of treatment of vitiligo using 50 or 100 mg/kg daily of phenylalanine, with application of 10% phenylalanine gel and daily sun exposure. Although not ideal, they considered the treatment useful, especially for its ability to rapidly repigment the face. The same group performed an open study, adding topical 0.025% clobetasol propionate, and ultraviolet exposure during autumn and winter; 65.5% of patients achieved 100% repigmentation on the face.

/Experimental Therapy/ L-Phenylalanine (Phe), is a potent releaser of the satiety hormone, cholecystokinin (CCK) and previous studies, conducted primarily in men, show that ingestion of Phe reduces energy intake. The objective of the current study was to test the effects of Phe on energy intake in overweight and obese women. Subjects (n =3 2) received three treatments (high-dose (10 g Phe), low-dose (5 g Phe and 5 g glucose) or control (10 g glucose)) 20 min before an ad libitum lunch and dinner meal in a within-subjects', counterbalanced, double-blind study. No effect of Phe was found; however, interactions with dietary restraint status were detected in post-hoc analyses.

/Experimental Therapy/ L-phenylalanine in combination with 0.025% clobetasol propionate and sunlight during sunny months or UVA lamps in winter, appears to improve evolutive vitiligo without side effects, and therefore is especially recommended on the face or for children.

For more Therapeutic Uses (Complete) data for (L)-Phenylalanine (7 total), please visit the HSDB record page.

Pharmacology

Mechanism of Action

Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/

The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/

Vapor Pressure

Other CAS

673-06-3

150-30-1

Absorption Distribution and Excretion

... It diffuses across placental membrane reaching higher fetal than maternal levels. In rhesus monkey when serum maternal levels are 1-2 mg/100 mL near full term there is an approx 1.5:1 diffusion rate, but when maternal levels ... high (25 mg/100 mL) fetal serum ... reach 45 mg/100 mL to detriment of fetus. /Phenylalanine/

Although the free amino acids dissolved in the body fluids are only a very small proportion of the body's total mass of amino acids, they are very important for the nutritional and metabolic control of the body's proteins. ... Although the plasma compartment is most easily sampled, the concentration of most amino acids is higher in tissue intracellular pools. Typically, large neutral amino acids, such as leucine and phenylalanine, are essentially in equilibrium with the plasma. Others, notably glutamine, glutamic acid, and glycine, are 10- to 50-fold more concentrated in the intracellular pool. Dietary variations or pathological conditions can result in substantial changes in the concentrations of the individual free amino acids in both the plasma and tissue pools.

Table: Comparison of the Pool Sizes of Free and Protein-Bound Amino Acids in Rat Muscle [Table#3668]

After ingestion, proteins are denatured by the acid in the stomach, where they are also cleaved into smaller peptides by the enzyme pepsin, which is activated by the increase in stomach acidity that occurs on feeding. The proteins and peptides then pass into the small intestine, where the peptide bonds are hydrolyzed by a variety of enzymes. These bondspecific enzymes originate in the pancreas and include trypsin, chymotrypsins, elastase, and carboxypeptidases. The resultant mixture of free amino acids and small peptides is then transported into the mucosal cells by a number of carrier systems for specific amino acids and for di- and tri-peptides, each specific for a limited range of peptide substrates. After intracellular hydrolysis of the absorbed peptides, the free amino acids are then secreted into the portal blood by other specific carrier systems in the mucosal cell or are further metabolized within the cell itself. Absorbed amino acids pass into the liver, where a portion of the amino acids are taken up and used; the remainder pass through into the systemic circulation and are utilized by the peripheral tissues. /Amino acids/

For more Absorption, Distribution and Excretion (Complete) data for (L)-Phenylalanine (13 total), please visit the HSDB record page.

Metabolism Metabolites

Pathways of amino acid metabolism- L-phenylalanine; product of oxidative deamination or transamination: phenylpyruvic acid. Product of decarboxylation: phenylethylamine. Phenylalanine to tyrosine.

L-Phenylalanine yields in man: N-acetyl-L-phenylalanine; benzoic acid; probably in man, 2,5-dihydroxy-L-phenylalanine. /From table/

L-Phenylalanine yields in man: phenethylamine; phenylpyruvic acid; L-tyrosine. /From table/

L-Phenylalanine yields L-m-tyrosine in rat. /From table/

For more Metabolism/Metabolites (Complete) data for (L)-Phenylalanine (12 total), please visit the HSDB record page.

Associated Chemicals

Phenylalanine (dl);150-30-1

Wikipedia

Phenylalanine

Drug Warnings

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

(L(-))-phenylalanine is isolated commercially from proteins (ovalbumin, lactalbumin, zein, and fibrin).

Fermentation from carbohydrates is the most economical way to produce L-phenylalanine

General Manufacturing Information

Analytic Laboratory Methods

Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: phenylalanine; Matrix: feeds; Detection Limit: not provided.